(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane
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Overview
Description
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features an oxane ring substituted with an iodomethyl group and a trifluoromethylphenyl group, making it a versatile intermediate in organic synthesis and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and a trifluoromethylphenyl derivative.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-[4-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of iodomethyl.
(2S,5R)-2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxane: Contains a chloromethyl group.
(2S,5R)-2-(Methyl)-5-[4-(trifluoromethyl)phenyl]oxane: Lacks the halogen substitution.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane makes it more reactive in substitution reactions compared to its bromomethyl and chloromethyl analogs. This reactivity can be advantageous in specific synthetic applications where a higher reactivity is desired.
Properties
Molecular Formula |
C13H14F3IO |
---|---|
Molecular Weight |
370.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14F3IO/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
NDGLDFNNAQJDBC-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)C(F)(F)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CI |
Origin of Product |
United States |
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